molecular formula C28H23N3O5 B11362912 5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11362912
M. Wt: 481.5 g/mol
InChI Key: OMWRQPLYLXSEDW-UHFFFAOYSA-N
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Description

The compound 5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule that features a combination of benzofuran, oxazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxazole rings can participate in π-π stacking interactions, while the amide and carboxamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide lies in the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can lead to differences in biological activity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H23N3O5/c1-3-34-20-14-10-18(11-15-20)24-16-22(31-36-24)27(32)30-25-21-6-4-5-7-23(21)35-26(25)28(33)29-19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

OMWRQPLYLXSEDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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